molecular formula C6H14ClNO2 B8027716 Ethyl 2-(ethylamino)acetate hydrochloride

Ethyl 2-(ethylamino)acetate hydrochloride

Cat. No.: B8027716
M. Wt: 167.63 g/mol
InChI Key: VXSFZBXLPFKADR-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)acetate hydrochloride is an organic compound with the molecular formula C6H14ClNO2. It is a hydrochloride salt of ethyl 2-(ethylamino)acetate, which is a derivative of glycine. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethylamino)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming ethyl 2-(ethylamino)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl 2-(ethylamino)acetate, followed by its conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)acetate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and glycolic acid.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and either a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Major Products Formed

    Hydrolysis: Ethylamine and glycolic acid.

    Substitution: Various amine derivatives depending on the substituent introduced.

    Oxidation and Reduction: Corresponding oxides and amines.

Scientific Research Applications

Ethyl 2-(ethylamino)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(ethylamino)acetate hydrochloride involves its interaction with biological molecules through its amine and ester functional groups. These interactions can lead to the modulation of biochemical pathways and enzyme activities. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting cellular processes and metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(ethylamino)acetate hydrochloride can be compared with other similar compounds such as:

    Ethyl 2-aminoacetate hydrochloride: Similar structure but lacks the ethyl group on the amino nitrogen.

    Ethyl 2-(methylamino)acetate hydrochloride: Contains a methyl group instead of an ethyl group on the amino nitrogen.

    Glycine ethyl ester hydrochloride: A simpler ester derivative of glycine.

Uniqueness

The presence of the ethyl group on the amino nitrogen in this compound imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and suitability for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-(ethylamino)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7-5-6(8)9-4-2;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSFZBXLPFKADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To ethanol (30 mL) was added dropwise thionyl chloride (2.6 mL) at −10° C., and the mixture was stirred for 15 min. N-ethylglycine (1.0 g) was added to this solution at −10° C., and the mixture was allowed to warm to room temperature while stirring for 17 hr. The reaction mixture was concentrated under reduced pressure to give the title compound (1.63 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

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